molecular formula C23H25N5O5 B12711598 Acetic acid, (4-nitrophenoxy)-, (1,2-dihydro-5-methyl-2-oxo-1-(1-piperidinylmethyl)-3H-indol-3-ylidene)hydrazide CAS No. 81215-63-6

Acetic acid, (4-nitrophenoxy)-, (1,2-dihydro-5-methyl-2-oxo-1-(1-piperidinylmethyl)-3H-indol-3-ylidene)hydrazide

Katalognummer: B12711598
CAS-Nummer: 81215-63-6
Molekulargewicht: 451.5 g/mol
InChI-Schlüssel: LHGVVGXDJHUFDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid, (4-nitrophenoxy)-, (1,2-dihydro-5-methyl-2-oxo-1-(1-piperidinylmethyl)-3H-indol-3-ylidene)hydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an indole moiety, a piperidine ring, and a nitrophenoxy group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (4-nitrophenoxy)-, (1,2-dihydro-5-methyl-2-oxo-1-(1-piperidinylmethyl)-3H-indol-3-ylidene)hydrazide typically involves multiple steps. The process begins with the preparation of the indole derivative, followed by the introduction of the piperidine ring and the nitrophenoxy group. The final step involves the formation of the hydrazide linkage.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid, (4-nitrophenoxy)-, (1,2-dihydro-5-methyl-2-oxo-1-(1-piperidinylmethyl)-3H-indol-3-ylidene)hydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Acetic acid, (4-nitrophenoxy)-, (1,2-dihydro-5-methyl-2-oxo-1-(1-piperidinylmethyl)-3H-indol-3-ylidene)hydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of acetic acid, (4-nitrophenoxy)-, (1,2-dihydro-5-methyl-2-oxo-1-(1-piperidinylmethyl)-3H-indol-3-ylidene)hydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other indole derivatives, piperidine-containing molecules, and nitrophenoxy-substituted compounds. Examples include:

  • Indole-3-carbinol
  • Piperidine-4-carboxylic acid
  • 4-Nitrophenol

Uniqueness

The uniqueness of acetic acid, (4-nitrophenoxy)-, (1,2-dihydro-5-methyl-2-oxo-1-(1-piperidinylmethyl)-3H-indol-3-ylidene)hydrazide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

81215-63-6

Molekularformel

C23H25N5O5

Molekulargewicht

451.5 g/mol

IUPAC-Name

N-[2-hydroxy-5-methyl-1-(piperidin-1-ylmethyl)indol-3-yl]imino-2-(4-nitrophenoxy)acetamide

InChI

InChI=1S/C23H25N5O5/c1-16-5-10-20-19(13-16)22(23(30)27(20)15-26-11-3-2-4-12-26)25-24-21(29)14-33-18-8-6-17(7-9-18)28(31)32/h5-10,13,30H,2-4,11-12,14-15H2,1H3

InChI-Schlüssel

LHGVVGXDJHUFDB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)N(C(=C2N=NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-])O)CN4CCCCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.